4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one
Description
Properties
Molecular Formula |
C11H17BrN4O |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-(piperidin-3-ylmethylamino)pyridazin-3-one |
InChI |
InChI=1S/C11H17BrN4O/c1-16-11(17)10(12)9(7-15-16)14-6-8-3-2-4-13-5-8/h7-8,13-14H,2-6H2,1H3 |
InChI Key |
VBSTZYOZBZDLTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCNC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methylation: The addition of a methyl group to the brominated intermediate.
Cyclization: Formation of the dihydropyridazinone ring structure through intramolecular cyclization.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is a complex organic compound with the molecular formula . It features a bromine atom, a methyl group, and a piperidinylmethylamino group attached to a dihydropyridazinone core.
Scientific Research Applications
This compound is investigated for its applications across various scientific disciplines:
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.
- Biology The compound is studied for its potential biological activities, including interactions with enzymes and receptors. It has been suggested that it may act as an enzyme inhibitor, particularly targeting phosphodiesterase 4 (PDE4).
- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials and as a catalyst in industrial processes.
Chemical Reactions
4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one can undergo several types of chemical reactions:
- Oxidation The compound can be oxidized to introduce additional functional groups or modify existing ones, using oxidizing agents like potassium permanganate () and chromium trioxide ().
- Reduction Reduction reactions can remove or alter specific functional groups, using reducing agents like lithium aluminum hydride () and sodium borohydride ().
- Substitution The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium methoxide () or potassium tert-butoxide ().
The products of these reactions depend on the specific reagents and conditions used.
The biological activity of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is attributed to its potential as an enzyme inhibitor. It may inhibit phosphodiesterase (PDE) enzymes, particularly phosphodiesterase 4 (PDE4), which regulates cyclic adenosine monophosphate (cAMP) levels in cells. Elevated cAMP levels are associated with physiological processes, including inflammation and cognitive functions.
Related Compounds
Examples of similar compounds include:
- 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one
- 4-Bromo-2-methyl-5-{[(piperidin-4-yl)methyl]amino}-2,3-dihydropyridazin-3-one
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the pyridazinone core, piperidine ring modifications, and halogen or functional group replacements. These changes influence solubility, logP, and binding affinity.
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of dihydropyridazinones. Its unique structure, characterized by the presence of a bromine atom and a piperidinylmethylamino group, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is with a molecular weight of 301.18 g/mol. The presence of bromine at the 4-position and the piperidine moiety are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇BrN₄O |
| Molecular Weight | 301.18 g/mol |
| CAS Number | 1711743-25-7 |
The biological activity of this compound is primarily attributed to its potential as an enzyme inhibitor . It has been suggested that it may inhibit phosphodiesterase (PDE) enzymes, particularly phosphodiesterase 4 (PDE4), which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in cells. Elevated cAMP levels are associated with various physiological processes, including inflammation and cognitive functions .
Biological Activities
-
Enzyme Inhibition :
- Studies indicate that compounds similar to 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one can exhibit significant inhibition against PDE enzymes. This inhibition can lead to therapeutic effects in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and cognitive disorders .
- Anticancer Potential :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives related to this compound:
- A study synthesized several piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities . The results indicated that these compounds could effectively inhibit acetylcholinesterase (AChE) and urease, showcasing their potential in treating neurodegenerative diseases and gastric disorders .
- Another investigation focused on the structural optimization of piperidine-based compounds for enhanced antiproliferative activity against cancer cell lines. The findings highlighted the importance of specific functional groups in enhancing biological activity, suggesting that modifications to the piperidine or dihydropyridazinone moieties could yield more potent analogs .
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one, and how can reaction yields be maximized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-bromo-2-methylpyridazinone derivatives with piperidinylmethylamine precursors under controlled pH (e.g., using ammonium acetate buffer at pH 6.5) improves regioselectivity . Catalytic amounts of p-toluenesulfonic acid enhance reaction efficiency, as demonstrated in analogous pyrimidine syntheses . Optimize yields by:
Q. How can the compound’s structure be confirmed with high confidence?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using ¹H/¹³C NMR in deuterated DMSO or CDCl₃. The piperidine NH proton typically appears as a broad singlet (δ 2.5–3.5 ppm), while the pyridazinone carbonyl resonates at ~165–170 ppm in ¹³C NMR .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray crystallography : Use SHELXL for refinement (Mo Kα radiation, λ = 0.71073 Å) to resolve stereochemistry and hydrogen bonding .
Q. What analytical methods are recommended for assessing purity in academic settings?
Methodological Answer:
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier) . Purity >98% is achievable with retention time reproducibility (±0.1 min).
- TLC : Use silica plates and visualize under UV (254 nm) or iodine vapor.
- Elemental analysis : Validate C, H, N, Br content with ≤0.4% deviation from theoretical values.
Advanced Research Questions
Q. How can computational modeling guide the compound’s reactivity or biological activity?
Methodological Answer:
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps, dipole moments) and nucleophilic/electrophilic sites .
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with pyridazinone-binding pockets). Prioritize poses with RMSD <2.0 Å and favorable binding energies (ΔG < -7 kcal/mol).
Q. How should researchers resolve contradictions in spectral data or crystallographic results?
Methodological Answer:
- Replicate experiments : Ensure consistent solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and temperature controls during NMR acquisition .
- Cross-validate : Compare X-ray data with SHELX-refined models. Discrepancies in bond lengths (>0.05 Å) may indicate twinning; use SHELXD for phase correction .
- Dynamic NMR : Resolve conformational flexibility (e.g., piperidine ring puckering) by variable-temperature ¹H NMR .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
Methodological Answer:
Q. How can the compound’s reactivity with biomimetic nucleophiles (e.g., glutathione) be evaluated?
Methodological Answer:
- Kinetic assays : Mix with glutathione (5 mM) in Tris buffer (pH 7.4) and track adduct formation via LC-MS/MS (MRM transitions).
- Competitive quenching : Compare reaction rates with N-acetylcysteine to assess selectivity .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
Q. How can structure-activity relationships (SAR) be explored for this scaffold?
Methodological Answer:
- Analog synthesis : Replace bromine with Cl/CF₃ or modify the piperidine substituents (e.g., methyl vs. phenyl groups) .
- Biological assays : Test analogs in enzyme inhibition assays (IC₅₀ determination) or cellular models (e.g., cytotoxicity in HEK293 cells).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
